molecular formula C17H12FN3O3S B300571 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B300571
M. Wt: 357.4 g/mol
InChI Key: PHUNRQPOSSKPCH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves its ability to interact with various molecular targets in the body. It has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has various biochemical and physiological effects. It has been shown to lower blood glucose levels, reduce inflammation, and inhibit the growth of cancer cells. Additionally, it has been shown to improve insulin sensitivity, increase energy metabolism, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide in lab experiments include its ability to selectively target specific molecular pathways and its potential applications in various fields of research. However, its limitations include its synthetic nature, which may limit its availability and its potential toxicity, which may require careful handling.

Future Directions

There are several future directions for research on 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide. These include further studies on its potential applications in cancer, diabetes, and inflammation research, as well as its potential as a therapeutic agent for other diseases. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of more potent and selective compounds with improved therapeutic properties.
In conclusion, 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that has shown potential in various fields of research. Its ability to selectively target specific molecular pathways makes it a promising therapeutic agent for various diseases. Further research on this compound and its derivatives may lead to the development of new and improved treatments for a wide range of diseases.

Synthesis Methods

The synthesis of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves the reaction of 2-pyridinecarboxaldehyde and 2-mercaptoacetic acid to form 2-(2-pyridyl)thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-fluoroaniline and acetic anhydride to obtain the final product.

Scientific Research Applications

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been studied for its potential applications in various fields of research including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been studied for its ability to lower blood glucose levels by activating the AMPK pathway. In inflammation research, it has been shown to reduce inflammation by inhibiting the NF-κB pathway.

properties

Product Name

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C17H12FN3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H12FN3O3S/c18-11-4-6-12(7-5-11)20-15(22)10-21-16(23)14(25-17(21)24)9-13-3-1-2-8-19-13/h1-9H,10H2,(H,20,22)/b14-9-

InChI Key

PHUNRQPOSSKPCH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F

solubility

0.9 [ug/mL]

Origin of Product

United States

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